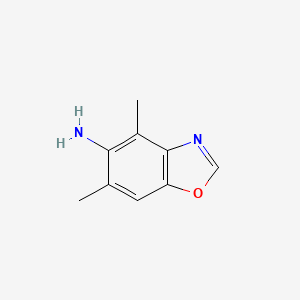

4,6-Dimethyl-1,3-benzoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

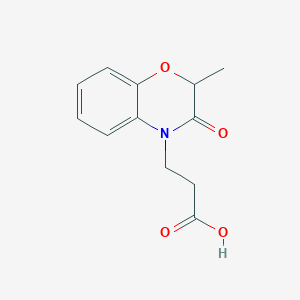

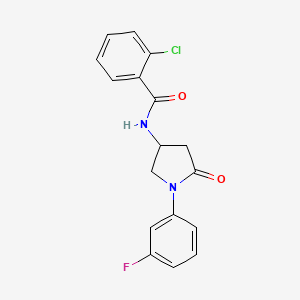

“4,6-Dimethyl-1,3-benzoxazol-5-amine” is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of organic compounds known as benzoxazoles .

Synthesis Analysis

Benzoxazoles, including “4,6-Dimethyl-1,3-benzoxazol-5-amine”, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-1,3-benzoxazol-5-amine” is based on the benzoxazole core, which is a bicyclic planar molecule. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Scientific Research Applications

1. Polymer and Resin Chemistry

4,6-Dimethyl-1,3-benzoxazol-5-amine is involved in the chemistry of novolac resins, particularly in the reactions between benzoxazine intermediates and model phenols. This is critical in understanding the curing processes of novolac resins with hexamethylenetetramine, providing insights into the formation of methylene linkages between phenolic rings and the creation of nitrogen-containing structures like amines, amides, and imines (Zhang & Solomon, 1998). Furthermore, it's instrumental in the synthesis and property evaluation of novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, contributing significantly to the field of high-performance polymers (Toiserkani, 2011).

2. Structural and Molecular Analysis

The compound plays a role in the crystal structure analysis of various derivatives, aiding in the understanding of stereoelectronic effects in cyclic orthoester aminals. This involves analyzing bond distances and stability factors attributable to exo-anomeric effects, which are critical in pharmaceutical and material science research (Bertolasi et al., 1990).

3. Polymer Synthesis and Modification

This compound is also significant in the synthesis of main-chain type polybenzoxazines, which are used to create crosslinked polyamides with amide and benzoxazine groups. These materials have applications in various fields, including coatings, adhesives, and composites due to their excellent thermal and chemical resistance (Agag et al., 2011; Zhang et al., 2014).

properties

IUPAC Name |

4,6-dimethyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7-9(11-4-12-7)6(2)8(5)10/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWPPJSEIOBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1N)C)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1,3-benzoxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)

![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)